2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine
Overview
Description
2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a piperidine ring attached via a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methanesulfonyl Group: The piperidine ring is then functionalized with a methanesulfonyl group using reagents such as methanesulfonyl chloride in the presence of a base.
Substitution on the Pyridine Ring: The final step involves the substitution of the pyridine ring with the piperidine derivative, often using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, while the piperidine ring may contribute to its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(N-methanesulfonyl-4-piperidinyloxy)-5-bromopyridine: Similar structure with a bromine atom instead of chlorine.
2-(N-methanesulfonyl-4-piperidinyloxy)-3-chloropyridine: Chlorine atom positioned differently on the pyridine ring.
Uniqueness
2-(N-methanesulfonyl-4-piperidinyloxy)-5-chloropyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the methanesulfonyl group and the piperidine ring provides distinct properties that may not be present in similar compounds.
Properties
IUPAC Name |
5-chloro-2-(1-methylsulfonylpiperidin-4-yl)oxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-18(15,16)14-6-4-10(5-7-14)17-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZDWXOSZJWUGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191973 | |
Record name | 5-Chloro-2-[[1-(methylsulfonyl)-4-piperidinyl]oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260441-45-0 | |
Record name | 5-Chloro-2-[[1-(methylsulfonyl)-4-piperidinyl]oxy]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=260441-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-[[1-(methylsulfonyl)-4-piperidinyl]oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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